molecular formula C22H27N3O6 B2697522 3,5-diethyl 6-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxo-1,2-dihydropyridine-3,5-dicarboxylate CAS No. 338396-57-9

3,5-diethyl 6-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxo-1,2-dihydropyridine-3,5-dicarboxylate

Cat. No.: B2697522
CAS No.: 338396-57-9
M. Wt: 429.473
InChI Key: CWPSBTMBLDBIKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-diethyl 6-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxo-1,2-dihydropyridine-3,5-dicarboxylate is a chemically sophisticated small molecule of significant interest in medicinal chemistry and pharmacological research. Its structure integrates a dihydropyridone core, a privileged scaffold in drug discovery, with a 4-(4-methoxyphenyl)piperazine moiety, a common pharmacophore found in ligands for central nervous system targets. This molecular architecture suggests potential as a key intermediate or lead compound for the development of novel therapeutic agents. Research into this compound and its analogs primarily focuses on its potential interaction with G protein-coupled receptors (GPCRs) , particularly serotonin and dopamine receptor families, given the structural similarity to known piperazine-containing psychotropic agents. The dihydropyridone core can also be explored for its potential as a kinase inhibitor scaffold or as a precursor for the synthesis of more complex polyheterocyclic systems. Its primary research value lies in its utility as a chemical probe for investigating signal transduction pathways and for structure-activity relationship (SAR) studies aimed at optimizing affinity and selectivity for specific biological targets relevant to neurological disorders and other disease states. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

diethyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-oxo-1H-pyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O6/c1-4-30-21(27)17-14-18(22(28)31-5-2)20(26)23-19(17)25-12-10-24(11-13-25)15-6-8-16(29-3)9-7-15/h6-9,14H,4-5,10-13H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWPSBTMBLDBIKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(NC1=O)N2CCN(CC2)C3=CC=C(C=C3)OC)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3,5-diethyl 6-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxo-1,2-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.

    Substitution with Methoxyphenyl Group: The piperazine ring is then substituted with a methoxyphenyl group using appropriate reagents and conditions.

    Formation of the Pyridine Ring: The pyridine ring is introduced through cyclization reactions involving suitable precursors.

    Esterification: The final step involves the esterification of the pyridine ring to introduce the diethyl ester functionalities.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

3,5-diethyl 6-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxo-1,2-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced with other substituents using appropriate nucleophiles.

    Hydrolysis: The ester functionalities can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acids.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

3,5-Diethyl 6-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxo-1,2-dihydropyridine-3,5-dicarboxylate is studied for its potential as a pharmaceutical agent due to its unique structural features. Research indicates that compounds within this class may exhibit significant biological activity against various diseases.

Case Study: Anticancer Activity

A study evaluated the anticancer properties of similar dihydropyridine derivatives. Results showed that these compounds inhibited cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms .

Biological Research

This compound is utilized in biological studies to investigate its effects on various biological pathways and molecular targets. Its interactions with specific enzymes and receptors are of particular interest.

Chemical Research

In chemical research, this compound serves as a building block for more complex molecules. Its reactivity can be explored through various chemical reactions such as oxidation, reduction, and substitution.

Data Table: Reactivity Overview

Reaction TypeDescriptionCommon Reagents
OxidationFormation of oxidized productsPotassium permanganate
ReductionConversion to alcohols or aminesSodium borohydride
Nucleophilic SubstitutionReplacement of methoxy group with other substituentsVarious nucleophiles
HydrolysisBreakdown of ester functionalitiesAcidic or basic conditions

Industrial Applications

The compound may also have applications in developing new materials and chemical processes. Its unique properties can be advantageous in creating advanced materials with specific functionalities.

Case Study: Material Development

Research into dihydropyridine derivatives has shown promise in developing materials with enhanced electrical conductivity and thermal stability. These properties make them suitable for applications in electronics and coatings .

Mechanism of Action

The mechanism of action of 3,5-diethyl 6-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxo-1,2-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors in biological systems, leading to various pharmacological effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Table 1: Key Structural Features and Molecular Properties

Compound Name Core Structure Substituents (Position 6/7/8) Molecular Formula Molecular Weight (g/mol) Melting Point (°C)
Target Compound Dihydropyridine 4-(4-Methoxyphenyl)piperazine (6) C₂₄H₂₇N₃O₇ 469.49 Not reported
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) Tetrahydroimidazopyridine 4-Nitrophenyl (7), Phenethyl (3), Cyano (8) C₂₈H₂₅N₃O₈ 531.52 243–245
Diethyl 3-benzyl-7-(4-bromophenyl)-8-cyano-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2c) Tetrahydroimidazopyridine 4-Bromophenyl (7), Benzyl (3), Cyano (8) C₂₈H₂₅BrN₃O₆ 579.42 223–225
CAS 321432-00-2 Dihydropyridine 4-Chlorophenylcarbamoylhydrazino (6) C₁₈H₁₉ClN₄O₆ 422.82 Not reported

Key Observations:

  • The target compound’s dihydropyridine core distinguishes it from the tetrahydroimidazopyridine derivatives (e.g., 1l, 2c), which exhibit fused imidazole rings .
  • Molecular weight differences reflect variations in substituent bulk (e.g., phenethyl in 1l vs. benzyl in 2c) .

Spectroscopic and Physical Properties

Table 2: NMR and Spectral Data Comparison

Compound Name $ ^1H $ NMR (δ, ppm) Key Peaks $ ^{13}C $ NMR (δ, ppm) Key Peaks IR (cm⁻¹)
Target Compound - Piperazine CH₂: ~2.5–3.5
- Methoxy (OCH₃): ~3.7
- Aromatic protons: ~6.8–7.2
- Ester carbonyls: ~165–170
- Piperazine carbons: ~45–55
Ester C=O: ~1720
N-H: ~3300
Compound 1l - Nitrophenyl protons: ~8.2–8.5
- Cyano group: Not observed (no protons)
- Ester OCH₂: ~4.3
- Nitro group: ~148–150
- Imidazole C=O: ~165
C≡N: ~2250
NO₂: ~1520, ~1350
Compound 2c - Bromophenyl protons: ~7.5–7.8
- Benzyl CH₂: ~4.6–5.0
- Bromine-substituted aromatic C: ~120–125 C≡N: ~2250
C-Br: ~600

Analysis:

  • The target compound’s piperazine protons and methoxy group produce distinct $ ^1H $ NMR signals compared to the nitrophenyl or bromophenyl peaks in analogs .
  • IR spectra confirm ester carbonyls (~1720 cm⁻¹) in all compounds, while cyano groups (2250 cm⁻¹) are unique to 1l and 2c .

Crystallographic and Computational Insights

  • SHELX Refinement: Structures of related compounds (e.g., –8) were solved using SHELXL, highlighting the program’s utility for small-molecule crystallography .
  • Ring Puckering: The dihydropyridine core’s planarity or puckering (analyzed via Cremer-Pople parameters) could influence intermolecular interactions .

Biological Activity

3,5-Diethyl 6-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxo-1,2-dihydropyridine-3,5-dicarboxylate (CAS No. 338396-57-9) is a complex organic compound belonging to the class of piperazine derivatives. Its unique structural features make it a subject of interest in medicinal chemistry and biological research. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C22H27N3O6C_{22}H_{27}N_{3}O_{6}, with a molar mass of approximately 429.47 g/mol. The compound features a piperazine ring substituted with a methoxyphenyl group and a pyridine ring with ester functionalities.

PropertyValue
IUPAC NameThis compound
CAS Number338396-57-9
Molecular FormulaC22H27N3O6
Molar Mass429.47 g/mol

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Piperazine Ring : Cyclization of 1,2-diamine derivatives with sulfonium salts.
  • Substitution with Methoxyphenyl Group : Reaction of the piperazine ring with appropriate reagents to introduce the methoxyphenyl substituent.
  • Formation of the Pyridine Ring : Cyclization reactions using suitable precursors.
  • Esterification : Introduction of diethyl ester functionalities through esterification reactions.

These processes are optimized for yield and purity through careful control of reaction conditions such as temperature and pressure.

The biological activity of this compound is attributed to its interaction with various molecular targets within biological systems. It is known to interact with specific enzymes and receptors, leading to diverse pharmacological effects. The exact pathways involved depend on the biological context and the structural characteristics of the compound.

Biological Activity

Research has highlighted several biological activities associated with this compound:

Anticancer Activity : Studies have shown that derivatives of dihydropyridines exhibit significant cytotoxic effects against cancer cell lines such as MCF-7 (human breast cancer). For instance, related compounds have demonstrated IC50 values indicating potent anticancer properties .

Antimicrobial Properties : The compound's structural features suggest potential antimicrobial activity. Dihydropyridine derivatives have been explored for their ability to inhibit bacterial growth and may serve as leads for new antibacterial agents .

Calcium Modulation : Similar compounds have been identified as calcium antagonists, which are beneficial in treating cardiovascular diseases by modulating calcium influx in cardiac tissues .

Case Studies

  • Cytotoxicity in Cancer Cells : A study evaluated the cytotoxic effects of synthesized compounds similar to 3,5-diethyl 6-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxo-1,2-dihydropyridine on MCF-7 cells using MTT assays. Results indicated that certain structural modifications enhanced cytotoxicity significantly .
  • Antimicrobial Assessment : Research has demonstrated that dihydropyridine derivatives exhibit varying degrees of antibacterial activity against several strains of bacteria. The presence of functional groups like piperazine enhances their bioactivity .

Q & A

Q. What are the optimal synthetic pathways and purification strategies for this compound?

The synthesis of this dihydropyridine derivative likely involves a multi-step reaction sequence starting with substituted pyridine or dihydropyridine precursors. Key steps may include:

  • Condensation reactions to introduce the piperazine and methoxyphenyl groups.
  • Esterification to install the diethyl dicarboxylate moieties.
  • Chromatographic purification (e.g., column chromatography) to isolate the product from intermediates. Structural confirmation requires NMR (¹H/¹³C) to verify substituent positions and mass spectrometry (HRMS) to validate molecular weight .

Q. How can spectroscopic data (NMR, IR) be interpreted to confirm structural integrity?

  • ¹H NMR : The piperazine ring’s protons typically appear as broad singlets (δ 2.5–3.5 ppm), while the dihydropyridine ring’s protons resonate near δ 5.5–6.5 ppm. Methoxy groups (OCH₃) show sharp singlets at δ ~3.8 ppm .
  • IR : Stretching vibrations for ester carbonyls (C=O) appear at ~1700–1750 cm⁻¹, and the dihydropyridine ring’s C=N/C=O stretches occur near 1650–1680 cm⁻¹ .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the impact of substituents on biological activity?

  • Methodology :

Vary substituents : Synthesize analogs with modified piperazine (e.g., halogenated phenyl groups) or ester groups (e.g., methyl vs. ethyl).

In vitro assays : Test analogs for calcium channel modulation (e.g., voltage-gated Ca²⁺ channels) or receptor binding (e.g., serotonin/dopamine receptors linked to piperazine moieties).

Computational docking : Use molecular modeling (e.g., AutoDock) to predict interactions with target proteins .

  • Data Interpretation : Correlate substituent polarity with activity; bulkier groups may reduce membrane permeability .

Q. How can contradictory biological activity data across studies be resolved?

  • Troubleshooting steps :

Replicate experiments : Ensure consistent assay conditions (e.g., cell lines, buffer pH).

Purity validation : Use HPLC (>95% purity) to rule out impurities affecting results .

Control experiments : Test for off-target effects (e.g., kinase inhibition panels).
Example: Discrepancies in IC₅₀ values may arise from differences in cell membrane composition or solvent carriers (e.g., DMSO vs. ethanol) .

Q. What advanced techniques are critical for studying the compound’s mechanism of action in neurological pathways?

  • Patch-clamp electrophysiology : To assess ion channel modulation (e.g., Ca²⁺ or K⁺ channels).
  • Fluorescence-based calcium imaging : To quantify intracellular Ca²⁺ flux in neuronal cells.
  • CRISPR/Cas9 knockout models : Validate target specificity (e.g., CACNA1C for L-type calcium channels) .

Methodological Challenges and Solutions

Q. What strategies mitigate low yield during the synthesis of the dihydropyridine core?

  • Optimize reaction conditions : Use microwave-assisted synthesis to enhance reaction efficiency.
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to stabilize intermediates.
  • Protecting groups : Temporarily block reactive sites (e.g., piperazine nitrogen) to prevent side reactions .

Q. How can researchers address solubility limitations in pharmacological assays?

  • Co-solvent systems : Use cyclodextrin complexes or DMSO/PBS mixtures.
  • Prodrug design : Introduce hydrolyzable esters or amides to improve bioavailability .

Key Research Gaps

  • Limited data on metabolic stability (e.g., cytochrome P450 interactions).
  • In vivo toxicity profiles remain uncharacterized.
  • Need for crystallographic data to resolve 3D conformation and binding modes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.